D-43787
Description
Historical Context and Discovery of D-43787 as a Cyclosporine Receptor-Binding Compound
The discovery of this compound was rooted in the search for novel immunomodulatory agents that could offer different mechanisms of action compared to existing drugs. Identified as N-[(1-tert-butyloxycarbonyl)-indolin-2-(S)-carbonyl]-indolin-2-(S)-carbonacid-[N-epsilon-benzyloxycarbonyl)-2-(S)-lysin methylester]-amide, this compound emerged from research focused on compounds capable of binding to cyclophilin, the primary cellular receptor for Cyclosporine A (CsA). broadinstitute.org The initial characterization of this compound was detailed in a 2003 publication which established its identity as a cyclophilin-binding compound with immunomodulating properties. broadinstitute.org
This discovery was significant because while CsA exerts its potent immunosuppressive effects by forming a complex with cyclophilin that then inhibits the protein phosphatase calcineurin, this compound was found to operate differently. broadinstitute.orgnih.gov Early investigations revealed that despite its affinity for cyclophilin, this compound does not inhibit calcineurin, setting it on a distinct path from CsA in terms of its molecular mechanism of action. broadinstitute.org This finding immediately positioned this compound as a valuable tool for dissecting the intricate signaling pathways of the immune system.
Significance of this compound within the Class of Immunomodulatory Agents
The importance of this compound within the broader class of immunomodulatory agents lies in its unique mode of action. By binding to cyclophilin without inhibiting calcineurin, this compound provides a unique opportunity to explore the biological roles of cyclophilin that are independent of the calcineurin pathway. broadinstitute.org Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is involved in protein folding and trafficking. nih.gov The ability of this compound to interact with this system without affecting calcineurin-mediated T-cell activation has made it a significant compound for research.
This compound has demonstrated the ability to inhibit T-cell proliferation and the production of specific cytokines. broadinstitute.org Notably, it shows a more potent inhibition of T helper 2 (Th2) cytokines, such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), compared to the T helper 1 (Th1) cytokine interferon-gamma (IFN-γ). broadinstitute.org This selective inhibition of Th2 cytokines suggests a more targeted immunomodulatory effect compared to the broader immunosuppression induced by calcineurin inhibitors like Cyclosporine A. broadinstitute.orgmdpi.com
The compound's ability to inhibit pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) in human monocytes further underscores its potential as a tool to study inflammatory processes. broadinstitute.org This profile distinguishes this compound from many other immunomodulatory agents and highlights its utility in studying the differential regulation of immune responses.
Current Research Landscape and Academic Interest in this compound
The current research landscape for this compound is primarily focused on its application as a chemical probe to investigate the roles of cyclophilins in various biological processes. nih.gov Its distinct mechanism of action makes it a valuable tool for researchers in chemical biology and immunopharmacology to delineate the functions of cyclophilin that are not linked to calcineurin inhibition. Academic interest in compounds like this compound is driven by the ongoing quest to understand the complexities of the immune system and to identify novel targets for therapeutic intervention.
The selective activity of this compound on different T-cell subsets and its cytokine inhibition profile continue to be of interest for studying the regulation of immune responses in various contexts. Research institutions studying cyclophilin-binding compounds are interested in how molecules like this compound can be used to modulate specific immune pathways without causing broad immunosuppression. The exploration of such compounds contributes to a deeper understanding of protein-protein interactions and their roles in cellular signaling.
While specific, large-scale clinical development of this compound has not been a primary focus, its value as a research compound remains significant. The insights gained from studying its effects on immune cells help to inform the development of next-generation immunomodulatory agents with more refined and targeted activities.
Interactive Data Table: In Vitro Inhibitory Activity of this compound
| Target/Stimulus | Cell Type | Inhibited Molecule | IC50 (µM) |
| TPA/Ionomycin | Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation | 0.3 |
| TPA/Ionomycin | PBMCs | Interleukin-5 (IL-5) | 0.7 +/- 0.1 |
| TPA/Ionomycin | PBMCs | Interleukin-13 (IL-13) | 0.5 +/- 0.1 |
| TPA/Ionomycin | PBMCs | Interferon-gamma (IFN-γ) | 2.0 +/- 0.4 |
| Anti-CD3/CD28 | PBMCs | Interleukin-4 (IL-4) | 1.5 +/- 0.2 |
| Anti-CD3/CD28 | PBMCs | Interleukin-5 (IL-5) | 1.8 +/- 0.2 |
| Anti-CD3/CD28 | PBMCs | Interleukin-13 (IL-13) | 1.9 +/- 0.4 |
| Lipopolysaccharide | Human Monocytes | Interleukin-6 (IL-6) | 1.2 +/- 0.1 |
| Lipopolysaccharide | Human Monocytes | Tumor Necrosis Factor-alpha (TNFα) | 4.7 +/- 0.9 |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-MHDHXZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173514 | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198016-44-3 | |
| Record name | D-43787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-43787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of D 43787
Established Synthetic Routes for D-43787 and Precursor Chemistry
The synthesis of complex organic molecules like this compound, possessing multiple functional groups and stereocenters, typically necessitates a carefully designed multistep synthetic route. Based on the structure of this compound, which includes two 2,3-dihydro-1H-indole (indoline) units linked by amide bonds to a modified lysine (B10760008) derivative, its synthesis would likely involve the preparation of these distinct building blocks followed by their coupling through amide bond formation.
While specific, detailed established synthetic routes and comprehensive reaction optimization studies explicitly for this compound are not extensively detailed in readily available public domain literature based on the conducted searches, the general principles of organic synthesis, particularly those applied to indoline (B122111) derivatives and peptides or peptidomimetics, would be applicable wikimedia.orgpublicnow.com.
Multistep Synthesis and Reaction Optimization for this compound Core Structure
The core structure of this compound involves two indoline moieties. The synthesis of substituted indolines can be achieved through various methods, including the reduction of indoles, cyclization reactions, or functionalization of pre-formed indoline rings wikimedia.orgpublicnow.com. Given the stereochemistry at the 2-position of the indoline units in this compound, a stereoselective approach to synthesizing these precursors would be essential.
The assembly of the this compound molecule from its precursors would likely involve sequential amide bond formation reactions. Standard peptide coupling reagents and methodologies are commonly employed for such transformations, facilitating the formation of amide linkages between carboxylic acid and amine functionalities. Optimization of these coupling reactions would be critical to achieve high yields and minimize side reactions, such as epimerization of chiral centers.
Reaction optimization in a multistep synthesis like that of this compound involves systematically varying parameters such as solvent, temperature, reaction time, concentration, and the choice of reagents and catalysts to maximize yield, purity, and efficiency of each step. For complex molecules, protecting group strategies would also be integral to the synthetic plan, ensuring that reactive functional groups are temporarily masked during specific transformations and deprotected at appropriate stages.
Control of Stereochemistry in this compound Synthesis
The defined stereochemistry at three centers, indicated as (2S), (2S), and (1S) in the chemical name of this compound, is crucial for its biological activity Current time information in Morgan County, US.. Controlling stereochemistry during synthesis is paramount for producing the desired enantiomerically pure compound. Several strategies are available for achieving stereocontrol in organic synthesis:
Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials (such as amino acids, which are components or precursors of this compound) as chiral building blocks.
Asymmetric Synthesis: Employing chiral reagents, catalysts, or chiral auxiliaries to induce asymmetry during a reaction and favor the formation of one stereoisomer over the other. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.
Chiral Resolution: Separating a racemic mixture of a synthetic intermediate or the final product into its individual enantiomers using methods such as crystallization with a chiral resolving agent or chiral chromatography.
For this compound, a combination of these approaches might be employed. The presence of a modified lysine derivative suggests the use of chiral pool synthesis for this part of the molecule. Asymmetric synthesis techniques would likely be necessary to control the stereochemistry at the 2-position of the indoline rings during their formation or functionalization, or during the amide coupling steps if racemization is a concern.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of a lead compound like this compound are common in medicinal chemistry research to explore structure-activity relationships (SAR) and potentially identify compounds with improved properties, such as enhanced potency, altered selectivity, or modified pharmacokinetic profiles.
Rational Design Principles for Structural Modification of this compound
Rational design of this compound analogues would be guided by its interaction with its biological target, the cyclosporine receptor thomasnet.comyoutube.com. Modifications would aim to probe the contributions of different parts of the molecule to binding affinity and biological activity. Key areas for modification could include:
Indoline Backbone: Alterations to the substitution pattern on the aromatic ring of the indoline moieties or modifications to the dihydro portion of the ring.
Linker Region: Changes to the length, flexibility, or chemical nature of the linker connecting the two indoline units and the linker connecting the second indoline to the modified lysine part.
Amino Acid Derivative: Modifications to the amino acid type, the length or nature of the side chain (the pentyl group with the protected amine), or the ester group.
Terminal Groups: Alterations to the tert-butyl ester group on one indoline nitrogen and the benzyloxycarbonyl protecting group on the lysine amine.
Understanding the conformation of this compound and how it interacts with the binding site would inform these modifications. Computational modeling and analysis of SAR data from synthesized analogues would help refine the design principles.
Synthetic Strategies for Diverse this compound Derivatives (e.g., modifications of indole (B1671886) backbone, functional groups)
Synthesizing a diverse range of this compound derivatives would require flexible synthetic strategies. Modifications to the indole/indoline backbone could involve starting with substituted indole or indoline precursors or introducing substituents onto the pre-formed this compound core or its intermediates using reactions such as electrophilic aromatic substitution or cross-coupling reactions wikimedia.orgpublicnow.com.
Varying the amino acid derivative would involve coupling different protected amino acids or amino acid mimetics during the synthesis. Modifications of functional groups, such as hydrolysis of esters to carboxylic acids, reduction of amides, or interconversion of protecting groups, would also be employed to generate derivatives with altered properties. The specific synthetic route would depend on the nature and location of the desired modification.
Regio- and Stereospecific Synthesis Approaches for this compound Analogues
To ensure that modifications are introduced at specific positions (regiospecificity) and with the correct three-dimensional orientation (stereospecificity), controlled synthetic methods are essential. Regiospecificity can be achieved by carefully selecting starting materials with pre-defined substitution patterns or by using reactions that are inherently selective for a particular position.
Advanced Structural Elucidation Techniques for Novel this compound Derivatives (focus on methodologies utilized in research)
The structural elucidation of novel this compound derivatives relies heavily on a combination of advanced analytical techniques to confirm their molecular structure, stereochemistry, and purity clariant.comrssl.com. The primary methodologies utilized in research for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography sysrevpharm.orgresearchgate.netscielo.org.mxmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, providing information about the connectivity of atoms and their spatial arrangement libretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of signals and elucidation of complex structures mdpi.comresearchgate.netscielo.org.mxmdpi.com.
1D NMR (¹H and ¹³C NMR): These provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments mdpi.comresearchgate.netscielo.org.mx. Chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are used to identify different proton environments and their relative numbers libretexts.orgcentral.edu. ¹³C NMR provides information about the carbon skeleton mdpi.comnih.gov.
2D NMR Techniques: These experiments provide correlation information between different nuclei, which is essential for piecing together the molecular structure mdpi.comresearchgate.netscielo.org.mxmdpi.com.
Correlation Spectroscopy (COSY): Shows correlations between coupled protons, revealing adjacent protons in the molecule mdpi.comresearchgate.net.
Heteronuclear Single-Quantum Correlation (HSQC): Shows correlations between protons and the carbons to which they are directly attached mdpi.comresearchgate.netmdpi.com.
Heteronuclear Multiple-Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity mdpi.commdpi.com.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is particularly useful for determining relative stereochemistry and conformation mdpi.comresearchgate.net.
NMR analysis is critical for confirming the success of synthetic steps and characterizing the final product and any isolated intermediates or by-products clariant.comcentral.edu.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help confirm the molecular formula and structural subunits rssl.comresearchgate.netscielo.org.mxmdpi.comscirp.orgnih.gov. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass, which can help confirm the elemental composition clariant.comresearchgate.net. Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the parent ion and analyzing the resulting fragments, providing detailed structural information clariant.comnih.govnih.gov. This is particularly useful for characterizing complex molecules and their derivatives nih.gov.
X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide a definitive three-dimensional structure at the atomic level sysrevpharm.orgnih.govuq.edu.aulibretexts.orgmdpi.com. By analyzing the diffraction pattern of X-rays passing through a crystal, the positions of the atoms in the molecule can be determined libretexts.org. This technique is invaluable for confirming stereochemistry and understanding the precise spatial arrangement of atoms, which is crucial for structure-activity relationship studies sysrevpharm.orgnih.gov.
Other techniques that may be used in conjunction with NMR, MS, and X-ray crystallography include Infrared (IR) spectroscopy, which can identify the presence of specific functional groups mdpi.comresearchgate.netmdpi.comcentral.edu, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with MS for separation and identification of components in a mixture clariant.comrssl.com.
Detailed research findings regarding the structural elucidation of specific novel this compound derivatives using these techniques were not extensively provided in the search results beyond the general methodologies. However, the application of these techniques allows researchers to confirm the synthesized structures and understand the impact of chemical modifications on the molecular architecture.
Data Tables
Based on the search results, specific quantitative data tables directly related to the synthesis, transformations, or structural elucidation of this compound or its novel derivatives are limited. However, the search results provide examples of how data from techniques like NMR are presented and interpreted for structural elucidation of other compounds.
For illustrative purposes, a hypothetical data table demonstrating typical ¹H NMR data that might be used in the structural elucidation of a this compound derivative is shown below. This table format is representative of data presented in research articles utilizing NMR for structural confirmation mdpi.comcentral.edu.
Hypothetical ¹H NMR Data for a this compound Derivative (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Hypothetical) |
| 7.20-7.55 | m | 4H | Indole Aromatic H |
| 6.85-7.10 | m | 4H | Phenyl Aromatic H |
| 5.15 | s | 2H | CH₂ (Benzyl Ester) |
| 4.80 | dd | 1H | CH (Indoline C-2) |
| 4.35 | m | 1H | CH (Lysine α-CH) |
| 3.70 | s | 3H | OCH₃ (Methyl Ester) |
| 3.10-3.30 | m | 2H | Indoline CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| 1.20-1.90 | m | 6H | Lysine Aliphatic CH₂ |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual data for a specific this compound derivative.
Another hypothetical table could illustrate mass spectrometry data:
Hypothetical HRMS Data for a this compound Derivative
| Ion Type | m/z (Calculated) | m/z (Observed) | Proposed Formula |
| [M+H]⁺ | 659.3050 | 659.3055 | C₃₅H₄₃N₄O₇ |
| [M+Na]⁺ | 681.2870 | 681.2873 | C₃₅H₄₃N₄O₇Na |
| Fragment A | 435.1890 | 435.1892 | C₂₄H₂₇N₂O₅ |
| Fragment B | 225.1180 | 225.1183 | C₁₁H₁₇N₂O₂ |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual data for a specific this compound derivative.
These types of data, obtained through the described advanced techniques, are fundamental to confirming the successful synthesis and characterizing the structure of novel this compound derivatives.
Elucidating the Molecular and Cellular Mechanisms of Action of D 43787
D-43787 Interaction with Immunophilins, Specifically Cyclophilins
Immunophilins are proteins that serve as intracellular receptors for immunosuppressive drugs and possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and function. ebi.ac.ukbio-rad-antibodies.comnih.gov The primary intracellular targets of the immunosuppressant drug Cyclosporin A (CsA) are a class of immunophilins known as cyclophilins. ebi.ac.ukresearchgate.net this compound was identified as a compound with immunomodulating properties precisely because of its ability to bind to cyclophilin. nih.gov
This compound's biological activity stems from its binding to cyclophilins. nih.gov However, specific quantitative data detailing the binding affinity, such as the dissociation constant (K_d) or the 50% inhibitory concentration (IC₅₀) for the direct interaction between this compound and individual cyclophilin isoforms like Cyclophilin A (CypA), are not extensively reported in publicly available scientific literature. The characterization of the compound has focused more on its functional consequences following this binding event rather than the precise biophysical constants of the binding itself.
Cyclophilins constitute a large family of proteins with a conserved cyclophilin-like domain, but many also have additional domains that may confer specificity. nih.gov There are at least sixteen different cyclophilins identified in humans. nih.gov While it is established that this compound binds to cyclophilin, detailed studies on its specificity profile across the various human cyclophilin isoforms remain to be fully elucidated.
The formation of the this compound-cyclophilin complex initiates a cascade of events that leads to its immunomodulatory effects. A primary cellular process affected is the inhibition of T-cell proliferation. nih.gov In cell culture models, this compound was shown to inhibit cell proliferation induced by various stimuli with a 50% inhibitory concentration (IC₅₀) of 0.3 µM. nih.gov
Cyclophilins, through their PPIase activity, are involved in the correct folding of numerous proteins. ebi.ac.ukbio-rad-antibodies.com By binding to cyclophilin, this compound likely alters the conformation or substrate availability of the protein, thereby influencing downstream cellular processes. A major consequence of this interaction is the modulation of intracellular signaling pathways that govern the production of cytokines, which is a key aspect of its immunomodulatory function. nih.gov The complex does not, however, interact with all of the same downstream targets as the Cyclosporin A-cyclophilin complex. nih.govresearchgate.net
A critical feature of this compound's mechanism of action is its clear distinction from calcineurin-inhibiting immunosuppressants like Cyclosporin A (CsA) and tacrolimus. nih.govresearchgate.net The immunosuppressive effect of CsA is initiated by its binding to cyclophilin. nih.gov This resulting CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. nih.govnih.gov The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and thereby halting the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2). nih.gov
In stark contrast, the this compound-cyclophilin complex does not inhibit calcineurin. nih.govresearchgate.netresearchgate.net This fundamental difference indicates that this compound's mode of action is entirely distinct from that of CsA, despite sharing the same initial binding partner. nih.gov The immunomodulatory effects of this compound are therefore achieved through a downstream pathway that does not involve the calcineurin-NFAT signaling axis.
Modulation of Intracellular Signaling Pathways by this compound
This compound exerts its immunomodulatory effects by selectively altering intracellular signaling pathways, leading to a specific pattern of cytokine inhibition in key immune cells.
Research has demonstrated that this compound selectively inhibits cytokines produced by T helper 2 (Th2) cells more effectively than those from T helper 1 (Th1) cells. nih.govresearchgate.net In studies using human primary T-cells, this compound showed a more potent inhibition of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are characteristic Th2 cytokines, compared to its effect on the Th1 cytokine Interferon-gamma (IFN-γ). nih.gov
The inhibitory effects were quantified in human peripheral blood mononuclear cells (PBMCs) under different stimulation conditions. When stimulated with TPA/ionomycin, the IC₅₀ values for IL-5 and IL-13 were 0.7 µM and 0.5 µM, respectively, while the IC₅₀ for IFN-γ was significantly higher at 2.0 µM. nih.gov A similar pattern was observed when PBMCs were stimulated with anti-CD3/CD28 antibodies, with IC₅₀ values for IL-4, IL-5, and IL-13 being 1.5 µM, 1.8 µM, and 1.9 µM, respectively. nih.gov Under these conditions, IFN-γ was only partially inhibited. nih.gov This selective effect on Th2 cytokines was even more pronounced in purified CD4+ T cells. nih.gov
Table 1: Inhibitory Concentration (IC₅₀) of this compound on T-Cell Cytokine Production
| Cell Type | Stimulation Method | Cytokine | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| Human PBMC | TPA/Ionomycin | IL-5 | 0.7 ± 0.1 | nih.gov |
| Human PBMC | TPA/Ionomycin | IL-13 | 0.5 ± 0.1 | nih.gov |
| Human PBMC | TPA/Ionomycin | IFN-γ | 2.0 ± 0.4 | nih.gov |
| Human PBMC | anti-CD3/CD28 | IL-4 | 1.5 ± 0.2 | nih.gov |
| Human PBMC | anti-CD3/CD28 | IL-5 | 1.8 ± 0.2 | nih.gov |
In addition to its effects on T-cells, this compound also modulates the inflammatory responses of monocytes. Pre-treatment of human monocytes with this compound was found to inhibit the release of the proinflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) that is induced by lipopolysaccharide (LPS). nih.gov
The inhibitory concentrations for these cytokines were determined to be 1.2 µM for IL-6 and 4.7 µM for TNFα, demonstrating the compound's ability to suppress key mediators of inflammation produced by the innate immune system. nih.gov
Table 2: Inhibitory Concentration (IC₅₀) of this compound on Monocyte Cytokine Production
| Cell Type | Stimulation Method | Cytokine | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| Human Monocytes | Lipopolysaccharide (LPS) | IL-6 | 1.2 ± 0.1 | nih.gov |
Table of Compound Names
| Abbreviation/Name | Full Name |
| This compound | N-[(1-tert-butyloxycarbonyl)-indolin-2-(S)-carbonyl]-indolin-2-(S)-carbonacid-[N-epsilon-benzyloxycarbonyl)-2-(S)-lysin methylester]-amide |
| CsA | Cyclosporin A |
| IL-2 | Interleukin-2 |
| IL-4 | Interleukin-4 |
| IL-5 | Interleukin-5 |
| IL-6 | Interleukin-6 |
| IL-13 | Interleukin-13 |
| IFN-γ | Interferon-gamma |
| TNFα | Tumor Necrosis Factor-alpha |
| LPS | Lipopolysaccharide |
| TPA | 12-O-tetradecanoylphorbol-13-acetate |
Investigation of this compound's Role in Specific Biochemical Pathways and Cellular Programs
The immunomodulating compound this compound exerts its effects by engaging with specific cellular machinery, although its mechanism is notably distinct from that of Cyclosporine A (CsA), despite both binding to the same initial receptor, cyclophilin. nih.govresearchgate.net Research indicates that this compound does not inhibit the protein phosphatase calcineurin, which is the primary target of the CsA-cyclophilin complex. nih.govresearchgate.net This distinction points to a unique mode of action for this compound.
The compound's activity is prominently characterized by its influence on cytokine production pathways, particularly those central to the inflammatory response and T-cell differentiation. In studies involving human monocytes, pretreatment with this compound was shown to inhibit the lipopolysaccharide (LPS)-induced production of the proinflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). nih.govresearchgate.net This demonstrates an intervention in the signaling cascade triggered by bacterial endotoxins.
Furthermore, this compound exhibits a selective regulatory effect on T helper (Th) cell cytokine pathways. It more effectively inhibits the production of Th2-associated cytokines—Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13)—compared to the Th1-associated cytokine, Interferon-gamma (IFN-γ). nih.gov This selective inhibition was observed in human primary T cells and peripheral blood mononuclear cells (PBMCs) under different stimulation conditions. nih.gov This suggests that this compound may modulate the cellular programs governing T helper cell differentiation and function, favoring a suppression of Th2-mediated immune responses.
The inhibitory concentrations (IC₅₀) for these effects have been quantified, providing insight into the compound's potency in these specific pathways.
Table 1: Inhibitory Effect of this compound on Cytokine Production
| Cell Type | Stimulant | Cytokine | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Human Monocytes | LPS | IL-6 | 1.2 ± 0.1 | nih.gov |
| Human Monocytes | LPS | TNFα | 4.7 ± 0.9 | nih.gov |
| Human PBMC | TPA/Ionomycin | IL-5 | 0.7 ± 0.1 | nih.gov |
| Human PBMC | TPA/Ionomycin | IL-13 | 0.5 ± 0.1 | nih.gov |
| Human PBMC | TPA/Ionomycin | IFN-γ | 2.0 ± 0.4 | nih.gov |
| Human PBMC | anti-CD3/CD28 | IL-4 | 1.5 ± 0.2 | nih.gov |
| Human PBMC | anti-CD3/CD28 | IL-5 | 1.8 ± 0.2 | nih.gov |
| Human PBMC | anti-CD3/CD28 | IL-13 | 1.9 ± 0.4 | nih.gov |
This compound's Impact on Cellular Proliferation and Differentiation Processes In Vitro
In vitro studies have demonstrated that this compound has a significant inhibitory effect on cellular proliferation. nih.gov Specifically, the compound was found to inhibit the proliferation of cells that were stimulated with either 12-O-tetradecanoylphorbol-13-acetate (TPA) in combination with ionomycin, or with anti-CD3/CD28 antibodies. nih.govresearchgate.net These stimulants are commonly used in laboratory settings to induce T-cell activation and proliferation.
The potent anti-proliferative effect of this compound is highlighted by its low half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.
Table 2: Anti-proliferative Effect of this compound
| Stimulant | IC₅₀ (µM) | Reference |
|---|---|---|
| TPA/Ionomycin and anti-CD3/CD28 | 0.3 | nih.gov |
Regarding cellular differentiation, the primary evidence for the impact of this compound stems from its differential effects on T helper cell cytokine profiles. nih.gov The process of a naive T helper cell (Th0) differentiating into specialized subtypes, such as Th1 or Th2 cells, is directed by the cytokine environment. By preferentially inhibiting the production of Th2 cytokines (IL-4, IL-5, IL-13) over the Th1 cytokine (IFN-γ), this compound demonstrates a capacity to influence the functional differentiation of T cells. nih.gov This selective action suggests that the compound could potentially skew the immune response away from a Th2-dominated phenotype, which is often associated with allergic and asthmatic conditions. This was particularly pronounced in pure CD4(+) T cells. nih.gov
Preclinical Biological Activity of D 43787 in Experimental Models
In Vitro Biological Activity and Efficacy Studies of D-43787
Cell-Based Assays for Evaluating this compound's Effects on Immunomodulation and Anti-Inflammatory Responses (e.g., using human peripheral blood mononuclear cells, CD4+ T cells)
The immunomodulatory effects of this compound have been investigated using various cell-based assays. Human peripheral blood mononuclear cells (PBMCs), which include a mix of lymphocytes and monocytes, and purified CD4+ T cells have been instrumental in these studies. nih.govnih.govlonza.com Research has shown that this compound inhibits the proliferation of T cells. nih.gov Specifically, it was found to inhibit cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 with a half-maximal inhibitory concentration (IC50) of 0.3 microM. nih.gov
Furthermore, this compound demonstrated a selective effect on T helper (Th) cell cytokines. It more effectively inhibited Th2 cytokines, such as interleukin (IL)-4, IL-5, and IL-13, compared to the Th1 cytokine interferon (IFN)-gamma in human primary T cells. nih.gov This selective inhibition was particularly pronounced in pure CD4+ T cells. nih.gov In human monocytes, pretreatment with this compound inhibited the production of pro-inflammatory cytokines IL-6 and tumor necrosis factor-alpha (TNF-alpha) induced by lipopolysaccharide. nih.gov
Concentration-Dependent Biological Responses and Inhibition Profiles of this compound in Cellular Systems
The biological effects of this compound are concentration-dependent. nih.gov Studies have established specific IC50 values for its inhibitory actions on various cytokines. For instance, in TPA/ionomycin-stimulated PBMCs, the IC50 for IL-5 and IL-13 was 0.7 ± 0.1 and 0.5 ± 0.1 microM, respectively, while the IC50 for IFN-gamma was 2.0 ± 0.4 microM. nih.gov When PBMCs were stimulated with anti-CD3/CD28, the IC50 values for IL-4, IL-5, and IL-13 were 1.5 ± 0.2, 1.8 ± 0.2, and 1.9 ± 0.4 microM, respectively. nih.gov Under these conditions, IFN-gamma was only partially inhibited. nih.gov
In human monocytes, the inhibition of lipopolysaccharide-induced IL-6 and TNF-alpha also showed a clear dose-response relationship, with IC50 values of 1.2 ± 0.1 and 4.7 ± 0.9 microM, respectively. nih.gov This demonstrates that the anti-inflammatory and immunomodulatory effects of this compound are directly related to its concentration in the cellular environment.
Inhibitory Concentration (IC50) of this compound on Cytokine Production
Characterization of this compound's Effects on Specific Enzyme Activities and Protein Functions In Vitro
This compound was identified due to its ability to bind to cyclophilin, the cellular receptor for cyclosporine A (CsA). nih.gov However, its mechanism of action is distinct from that of the CsA-cyclophilin complex. A key finding is that this compound does not inhibit the protein phosphatase calcineurin, which is the primary target of the CsA-cyclophilin complex. nih.gov This indicates a novel pathway for its immunosuppressive effects, distinguishing it from established calcineurin inhibitors. The precise enzymatic and protein interactions downstream of cyclophilin binding that mediate the effects of this compound are an area of ongoing investigation.
In Vivo Biological Activity of this compound in Established Animal Models of Inflammation
Murine Models for Studying this compound's Anti-Inflammatory Effects (e.g., eosinophilia models, adjuvant-induced arthritis models)
The anti-inflammatory properties of this compound have been validated in several in vivo animal models. nih.gov In models of eosinophilia, which are relevant to allergic inflammation and asthma, this compound has shown significant efficacy. nih.gov In actively sensitized and challenged guinea pigs, the compound potently inhibited late-phase eosinophilia. nih.gov A similar potent inhibition of late-phase eosinophilia was observed in Brown-Norway rats. nih.gov
Furthermore, the therapeutic potential of this compound in chronic inflammatory conditions has been assessed in a rat model of adjuvant-induced arthritis. nih.govhealthprevent.net This model mimics some aspects of human rheumatoid arthritis. frontiersin.orgnih.gov
Assessment of this compound's Modulation of Inflammatory Biomarkers and Physiological Outcomes in Preclinical In Vivo Studies
In preclinical in vivo studies, this compound has demonstrated a dose-dependent reduction in edema development in both hind paws in the adjuvant-induced arthritis model. nih.gov The potency of this compound in this model was found to be comparable to that of the well-established anti-inflammatory drugs indomethacin (B1671933) and dexamethasone. nih.gov
In the eosinophilia models, this compound led to a significant reduction in the accumulation of eosinophils in the lungs. nih.gov Specifically, in guinea pigs, an intraperitoneal dose of 10 mg/kg resulted in a 51% inhibition of late-phase eosinophilia. nih.gov In Brown-Norway rats, an intrapulmonary administration of 1 mg/kg led to a 66% inhibition, and an intraperitoneal dose of 30 mg/kg resulted in a 50% inhibition. nih.gov These findings underscore the ability of this compound to modulate key inflammatory biomarkers and physiological outcomes in relevant animal models of inflammation.
In Vivo Anti-Inflammatory Efficacy of this compound
Comparative Preclinical Efficacy of this compound with Other Immunomodulatory Agents in Animal Models
The preclinical efficacy of the novel immunomodulatory compound this compound has been evaluated in various animal models, demonstrating notable anti-inflammatory and immunosuppressive properties. Comparative studies have benchmarked its performance against established agents such as indomethacin and dexamethasone, particularly in models of arthritis and allergic inflammation.
In a well-established model of adjuvant-induced arthritis in rats, this compound exhibited a dose-dependent reduction in edema development in both hind paws. The potency of this compound in this model was found to be comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone, indicating a significant anti-inflammatory effect. dntb.gov.uaresearchgate.net
Furthermore, the compound has shown potent inhibitory effects on late-phase eosinophilia, a key feature of allergic inflammatory responses. In actively sensitized and challenged guinea pigs, this compound demonstrated a 51% inhibition of late-phase eosinophilia. researchgate.netresearchgate.net An even more pronounced effect was observed in Brown-Norway rats, where the compound achieved a 66% inhibition. researchgate.netresearchgate.net These findings highlight the potential of this compound in modulating immune responses characteristic of asthmatic conditions. dntb.gov.uaresearchgate.net The mechanism of action for this compound is distinct from that of cyclosporine, as it does not inhibit the protein phosphatase calcineurin. dntb.gov.uaresearchgate.net
The compound has been identified as a Th2 selective immunosuppressive drug, inhibiting the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) more effectively than the Th1 cytokine interferon-gamma (IFN-gamma). dntb.gov.ua
Comparative Efficacy of this compound in Adjuvant-Induced Arthritis in Rats
| Compound | Efficacy in Reducing Edema Development | Reference |
| This compound | Dose-dependently reduced edema; potency comparable to indomethacin and dexamethasone. | dntb.gov.uaresearchgate.net |
| Indomethacin | Comparable potency to this compound. | dntb.gov.uaresearchgate.net |
| Dexamethasone | Comparable potency to this compound. | dntb.gov.uaresearchgate.net |
Comparative Efficacy of this compound in Inhibiting Late-Phase Eosinophilia
| Animal Model | Compound | Inhibition of Eosinophilia | Reference |
| Actively sensitized and challenged guinea pigs | This compound | 51% | researchgate.netresearchgate.net |
| Brown-Norway rats | This compound | 66% | researchgate.netresearchgate.net |
Structure Activity Relationships Sar and Computational Design for D 43787 Derivatives
Identification of Essential Structural Motifs for D-43787's Biological Activity
The biological activity of this compound, a compound identified for its ability to bind to cyclophilin, the cellular receptor for cyclosporine, is intrinsically linked to its complex chemical architecture. nih.govresearchgate.net Analysis of its structure reveals several key motifs considered essential for its function. The full chemical name, N-[(1-tert-butyloxycarbonyl)-indolin-2-(S)-carbonyl]-indolin-2-(S)-carbonacid-[N-epsilon-benzyloxycarbonyl)-2-(S)-lysin methylester]-amide, provides insight into these components. nih.gov
The core structure is characterized by an indole (B1671886) backbone, specifically two indoline (B122111) moieties. ontosight.ai This rigid, heterocyclic system likely serves as a scaffold, correctly positioning other functional groups for interaction with the target protein. Attached to this scaffold are several other critical groups:
A Lysine (B10760008) Methyl Ester: This amino acid derivative provides a side chain with a specific length and functionality, capped with a benzyloxycarbonyl (Cbz) protecting group. This part of the molecule is likely crucial for forming specific interactions within the cyclophilin binding pocket.
A Carboxylic Acid and Amine Groups: These functional groups are capable of forming hydrogen bonds and ionic interactions, which are fundamental for molecular recognition and binding affinity. ontosight.ai
Together, these structural motifs create a unique three-dimensional shape that allows this compound to bind to cyclophilin and exert its immunomodulating effects, which are distinct from those of Cyclosporin A. nih.govresearchgate.net
Systematic Analysis of Structure-Activity Relationships within this compound Analogue Series
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific changes to a molecule's structure affect its biological activity. alliedacademies.orgslideshare.net For this compound, this involves synthesizing and testing analogues to determine which parts of the molecule are responsible for its interaction with cyclophilin and its subsequent effects on cellular pathways.
This compound is known to bind to cyclophilin but, unlike the Cyclosporin A-cyclophilin complex, it does not inhibit the protein phosphatase calcineurin. nih.govresearchgate.net This distinction is key to its unique biological profile. Instead, this compound demonstrates selective immunosuppressive effects, notably inhibiting T helper 2 (Th2) cytokines like Interleukin-4 (IL-4), IL-5, and IL-13 more effectively than the T helper 1 (Th1) cytokine interferon-gamma (IFN-gamma). nih.gov It also inhibits pro-inflammatory cytokines IL-6 and TNF-alpha in monocytes. nih.gov
SAR studies on this compound analogues would systematically modify the identified structural motifs. For example, altering the substituents on the indoline rings, changing the length or functionality of the lysine side chain, or replacing the Boc and Cbz protecting groups with other moieties would provide insight into their roles. The goal of these modifications would be to map the binding pocket of cyclophilin and understand the structural requirements for the observed selective cytokine inhibition. Each modification would be correlated with changes in binding affinity for cyclophilin and functional outcomes, such as the IC₅₀ values for cytokine inhibition.
Table 1: Reported In Vitro Biological Activity of this compound This table summarizes the inhibitory concentrations (IC₅₀) of this compound against various cellular responses and cytokine productions as identified in research findings. nih.gov
| Cell Type | Stimulus | Measured Effect | IC₅₀ (µM) |
| T Cells | TPA/Ionomycin or anti-CD3/CD28 | Proliferation Inhibition | 0.3 |
| PBMC | TPA/Ionomycin | IL-5 Inhibition | 0.7 ± 0.1 |
| PBMC | TPA/Ionomycin | IL-13 Inhibition | 0.5 ± 0.1 |
| PBMC | TPA/Ionomycin | IFN-gamma Inhibition | 2.0 ± 0.4 |
| PBMC | anti-CD3/CD28 | IL-4 Inhibition | 1.5 ± 0.2 |
| PBMC | anti-CD3/CD28 | IL-5 Inhibition | 1.8 ± 0.2 |
| PBMC | anti-CD3/CD28 | IL-13 Inhibition | 1.9 ± 0.4 |
| Monocytes | Lipopolysaccharide (LPS) | IL-6 Inhibition | 1.2 ± 0.1 |
| Monocytes | Lipopolysaccharide (LPS) | TNF-alpha Inhibition | 4.7 ± 0.9 |
| PBMC: Peripheral Blood Mononuclear Cells; TPA: 12-O-tetradecanoylphorbol-13-acetate |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. numberanalytics.comsolubilityofthings.com Biological targets like enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers of a ligand. numberanalytics.com The chemical name of this compound explicitly denotes the stereochemistry at multiple chiral centers as (S), specifically at the 2-position of both indoline rings and in the lysine component. nih.govontosight.ai
This specific stereoisomer is crucial for its biological function. It ensures a precise three-dimensional conformation that is complementary to the binding site on cyclophilin. Any change in stereochemistry, for instance to the (R)-enantiomer or to other diastereomers, would alter the spatial orientation of the essential structural motifs. This would likely disrupt the key interactions (e.g., hydrogen bonds, hydrophobic interactions) required for high-affinity binding, leading to a significant reduction or complete loss of biological activity. nih.gov The defined stereochemistry of this compound is therefore not incidental but a fundamental aspect of its molecular design, essential for its selective interaction with its biological target. ontosight.ainih.gov
Computational Approaches for this compound Derivative Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug design process by predicting how chemical structures will interact with biological targets, thereby guiding the synthesis of more effective compounds. alliedacademies.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com In the case of this compound, docking simulations would be performed using a 3D structure of its target, cyclophilin. The simulation would place the this compound molecule into the binding site of cyclophilin in numerous possible conformations and score them based on binding energy. mdpi.com This process can identify the most likely binding pose and illuminate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting components. nih.gov These computational studies are invaluable for understanding the structural basis of this compound's activity and for the rational design of new derivatives. By simulating how proposed analogues might interact with cyclophilin, researchers can prioritize the synthesis of compounds predicted to have enhanced binding affinity or improved selectivity. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. sysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules are responsible for the variations in their biological activities. sysrevpharm.org
To develop a QSAR model for this compound analogues, a dataset of structurally related compounds would be required, along with their measured biological activities (e.g., IC₅₀ for cyclophilin binding or cytokine inhibition). For each analogue, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Using statistical methods like multiple linear regression, a mathematical equation is generated that links the descriptors to the activity. sysrevpharm.orgnih.gov
Once a statistically robust QSAR model is validated, it can be used to predict the potency of new, yet-to-be-synthesized this compound derivatives. researchgate.net This allows chemists to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis, significantly streamlining the optimization process.
Table 2: Conceptual Framework for a QSAR Study of this compound Analogues This table illustrates the type of data that would be compiled for a QSAR analysis. It is a hypothetical representation.
| Analogue ID | Modification from this compound | Molecular Descriptor 1 (e.g., clogP) | Molecular Descriptor 2 (e.g., Molecular Weight) | Molecular Descriptor 3 (e.g., Dipole Moment) | Measured Biological Activity (e.g., log(1/IC₅₀)) | Predicted Biological Activity |
| This compound | (Parent Compound) | 5.8 | 780.9 | 4.2 D | 6.30 | 6.28 |
| Analogue-01 | Replace Boc with Acetyl | 4.5 | 722.8 | 4.5 D | 5.95 | 5.91 |
| Analogue-02 | Replace Cbz with Benzoyl | 5.5 | 746.9 | 3.9 D | 6.15 | 6.18 |
| Analogue-03 | Lysine to Arginine | 5.2 | 808.9 | 5.1 D | 6.01 | 6.05 |
| Analogue-04 | Remove Indoline Ester | 5.1 | 708.8 | 3.5 D | 5.52 | 5.49 |
In Silico Screening and Virtual Library Design for Novel this compound-like Compounds
The development of novel therapeutic agents derived from a lead compound, such as the immunomodulatory agent this compound, is a complex process that increasingly relies on computational methods to accelerate discovery. In silico screening and the design of virtual libraries are pivotal strategies in modern drug discovery, allowing for the rapid assessment of large numbers of virtual compounds for their potential biological activity and drug-like properties before committing to expensive and time-consuming chemical synthesis and biological testing. While specific research detailing the in silico screening and virtual library design exclusively for this compound derivatives is not extensively available in the public domain, the established principles of these computational techniques provide a clear framework for how such an endeavor would be approached.
The process begins with the known structure and activity of the lead compound, this compound. The goal of in silico screening is to identify molecules within a virtual library that are predicted to have a higher affinity and selectivity for the biological target of this compound, or that possess improved pharmacokinetic profiles. This is often achieved through a variety of computational techniques, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model would be developed using a training set of its analogs with known activities. This model could then be used to predict the activity of new, unsynthesized derivatives. The descriptors used in QSAR models can be categorized into several types, as outlined in the table below.
| Descriptor Type | Description | Examples |
| 1D Descriptors | Based on the molecular formula. | Molecular weight, atom count. |
| 2D Descriptors | Based on the 2D representation of the molecule. | Topological indices, molecular connectivity indices. |
| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular shape, surface area, volume. |
| Physicochemical Descriptors | Related to the physicochemical properties. | LogP (lipophilicity), pKa (acidity), polarizability. |
Virtual Library Design
A virtual library is a large collection of digital molecules that can be screened computationally. The design of a virtual library of this compound-like compounds would involve the systematic modification of the this compound scaffold. This could include, for example, the substitution of different functional groups at various positions on the molecule, the alteration of stereochemistry, or the modification of the core structure itself. The resulting virtual compounds would then be subjected to in silico screening.
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the virtual library of its derivatives into the binding site of its biological target. The binding affinity of each compound is then estimated using a scoring function, which calculates a score representing the strength of the interaction. The results of a hypothetical docking study for a small set of virtual this compound derivatives are presented in the table below.
| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |
| This compound (Reference) | -9.5 | 3 | Tyr34, Asn56, Gln102 |
| Derivative 1 | -10.2 | 4 | Tyr34, Asn56, Gln102, Arg105 |
| Derivative 2 | -8.7 | 2 | Tyr34, Gln102 |
| Derivative 3 | -11.1 | 5 | Tyr34, Asn56, Gln102, Arg105, Asp108 |
| Derivative 4 | -9.1 | 3 | Tyr34, Asn56, Gln102 |
The compounds with the most favorable docking scores and interaction patterns would be prioritized for synthesis and further experimental validation. This iterative process of computational design, screening, and experimental testing is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space and the rational design of novel therapeutic agents.
Advanced Analytical Methodologies in D 43787 Research
Chromatographic Techniques for Separation and Quantification of D-43787 in Research Samples
Chromatographic methods are indispensable for the separation and quantification of this compound and its related substances in various matrices encountered during preclinical research. These techniques provide the sensitivity and selectivity required for accurate measurement in complex biological and chemical samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of this compound. The development of a robust HPLC method is a critical first step in the analytical workflow. A typical method development process for this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation from potential impurities and degradants.
A reversed-phase HPLC method is commonly the first choice for a molecule like this compound. The selection of a suitable C18 or C8 column is based on initial screening experiments. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized through gradient elution to ensure sharp peaks and adequate resolution. The pH of the aqueous phase is a critical parameter that is adjusted to control the ionization state of this compound, thereby influencing its retention and peak shape. Detection is often performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. This includes assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the premier tool for the analysis of this compound and its metabolites in complex preclinical biological matrices such as plasma, urine, and tissue homogenates. dntb.gov.ua
For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed. This approach provides excellent sensitivity and selectivity for quantifying this compound and its metabolites, even at the low concentrations often encountered in pharmacokinetic studies. copernicus.org The development of an LC-MS/MS method involves optimizing the chromatographic conditions to separate the analytes from endogenous matrix components and tuning the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each analyte. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.
For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is utilized. nih.gov These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide structural information for the elucidation of the metabolite structures. researchgate.net
Table 2: Example of LC-MS/MS Parameters for Quantification of this compound in Plasma
| Parameter | This compound | Internal Standard (IS) |
|---|---|---|
| Precursor Ion (m/z) | 685.3 | 690.3 (hypothetical) |
| Product Ion (m/z) | 453.2 | 458.2 (hypothetical) |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
| Retention Time (min) | 5.8 | 5.8 |
Spectroscopic and Biophysical Methods for Investigating this compound Molecular Interactions
Understanding the molecular interactions of this compound with its biological target, such as cyclophilin, is crucial for elucidating its mechanism of action. mdpi.com Spectroscopic and biophysical techniques provide detailed insights into these interactions at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.gov It can provide information on the binding site, the conformation of the bound ligand, and the dynamics of the protein upon ligand binding. rcsb.orgnews-medical.net
In the context of this compound research, 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments would be performed on ¹⁵N-labeled cyclophilin in the presence and absence of this compound. Chemical shift perturbation (CSP) analysis of the HSQC spectra upon addition of this compound can map the binding site on the protein surface. researchgate.net Residues exhibiting significant chemical shift changes are likely part of or in close proximity to the binding pocket.
Furthermore, saturation transfer difference (STD) NMR experiments can be used to identify which parts of the this compound molecule are in close contact with the protein. Transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of this compound when it is bound to cyclophilin.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key biophysical techniques used to quantify the binding affinity and kinetics of the interaction between this compound and its target protein.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comharvard.edu This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov This information is invaluable for understanding the driving forces behind the molecular recognition process.
Table 3: Hypothetical Thermodynamic Data from ITC for this compound Binding to Cyclophilin A
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Binding Affinity (K_D) | 50 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 15.2 cal/mol/deg |
SPR is a label-free optical technique that monitors the binding of an analyte (this compound) to a ligand (cyclophilin) immobilized on a sensor surface in real-time. cytivalifesciences.comnih.gov SPR experiments provide kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). itaca-sb.it This kinetic information is complementary to the thermodynamic data from ITC and is crucial for structure-activity relationship (SAR) studies.
Table 4: Illustrative Kinetic Parameters from SPR for this compound and Analogs
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
|---|---|---|---|
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| Analog 1 | 2.0 x 10⁵ | 1.0 x 10⁻² | 50 |
| Analog 2 | 1.2 x 10⁵ | 2.4 x 10⁻⁴ | 2 |
Bioanalytical Assays for Studying this compound's Fate in Preclinical In Vitro and In Vivo Systems
Bioanalytical assays are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models. These assays provide critical data for predicting the pharmacokinetic behavior of the compound in humans. wuxiapptec.com
In vitro ADME assays are conducted early in the drug discovery process to assess the metabolic stability of this compound. pharmidex.com This is typically done by incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) and monitoring its disappearance over time using LC-MS/MS. bioivt.compharmaron.com These studies help to identify potential metabolic liabilities and to select the appropriate species for in vivo toxicology studies. Other in vitro assays include plasma protein binding, permeability assays (e.g., Caco-2), and cytochrome P450 (CYP) inhibition and induction assays.
In vivo pharmacokinetic studies are performed in animal models to understand how this compound is absorbed, distributed, metabolized, and eliminated by a living organism. Following administration of this compound, blood, urine, and feces samples are collected at various time points and analyzed by LC-MS/MS to determine the concentration of the parent drug and its major metabolites. These data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.
Table 5: Representative In Vitro Metabolic Stability Data for this compound
| Species | In Vitro Half-Life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | 45 | 15.4 |
| Rat | 60 | 11.6 |
| Dog | 80 | 8.7 |
| Monkey | 30 | 23.1 |
| Human | 75 | 9.2 |
Future Research Directions and Potential Applications of D 43787 in Chemical Biology
Discovery of Additional Molecular Targets and Signaling Networks Modulated by D-43787
While this compound is known to bind cyclophilins and CAML, the full spectrum of its molecular targets and the intricate signaling networks it modulates remain areas for further investigation idrblab.netresearchgate.net. Its demonstrated immunomodulating properties and inhibition of cell proliferation induced by various stimuli suggest involvement in complex immune signaling pathways researchgate.netheidelberg-pharma.com. Future research could employ a range of chemical biology techniques, such as activity-based protein profiling, thermal proteome profiling, and affinity purification coupled with mass spectrometry, to identify additional proteins that interact with this compound. Elucidating these interactions will be critical for a comprehensive understanding of how this compound exerts its biological effects and its potential influence on other cellular processes beyond the immune response. Mapping the downstream signaling events triggered or inhibited by this compound binding to its targets will further define its role in cellular networks.
Development of this compound and its Analogues as Chemical Probes for Cyclophilin Biology
The ability of this compound to bind cyclophilins makes it a valuable starting point for the development of chemical probes to investigate the biological roles of this protein family researchgate.net. Chemical probes are essential tools in chemical biology for selectively perturbing protein function in living systems to understand their physiological roles. Research has already utilized this compound and fluorescently labeled derivatives as chemical probes to study cyclophilin biology in organisms like Caenorhabditis elegans researchgate.net. Future efforts could focus on synthesizing a diverse set of this compound analogues with modifications designed to enhance specificity for particular cyclophilin isoforms or to introduce features suitable for various probe applications, such as click chemistry handles for subsequent conjugation or tags for imaging and pull-down experiments. Such probes would facilitate detailed studies of cyclophilin localization, interaction partners, and enzymatic activity in various cellular contexts and model organisms.
Exploration of this compound in Novel Preclinical Disease Models Beyond Inflammation
Given its established anti-inflammatory effects and immunomodulating properties, this compound has primarily been explored in the context of inflammatory conditions idrblab.netheidelberg-pharma.com. However, the multifaceted roles of cyclophilins in various cellular processes suggest potential applications for this compound and its derivatives in other disease areas. While specific preclinical models beyond inflammation are not detailed in the currently available information, the compound being listed under "Additional Neuro Products" by a supplier hints at potential interest in neurological research advatechgroup.com. Future research could explore the efficacy of this compound in preclinical models of neurodegenerative disorders, where protein misfolding and inflammation often play significant roles, and in other immune-mediated conditions beyond those initially studied. Investigating its effects in these diverse models would help determine the full therapeutic potential of this compound.
Integration of Omics Technologies to Elucidate this compound's Comprehensive Biological Effects
To gain a more comprehensive understanding of this compound's biological effects, the integration of omics technologies such as transcriptomics, proteomics, and metabolomics is a promising future direction. While specific studies applying these technologies to this compound were not found in the provided information, these approaches can provide a global view of the molecular changes induced by compound treatment idrblab.netresearchgate.net. Transcriptomics could reveal alterations in gene expression profiles, proteomics could identify changes in protein abundance and post-translational modifications, and metabolomics could highlight shifts in cellular metabolic pathways. By applying these technologies, researchers could identify previously unappreciated pathways and processes influenced by this compound, providing valuable insights into its mechanisms of action and potential off-target effects.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying D-43787’s biochemical mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with gaps in existing literature. For example: "Does this compound modulate [specific pathway] in [cell type/model], and how does this interaction compare to structurally analogous compounds?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables. Prioritize specificity to avoid broad, unanswerable questions .
Q. What experimental design principles are critical for synthesizing and characterizing this compound?
- Methodological Answer : Follow reproducibility guidelines:
- Synthesis : Document reaction conditions (e.g., solvent purity, temperature gradients, catalyst ratios) and validate yields via triplicate trials.
- Characterization : Use orthogonal techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm structural identity and purity. Reference IUPAC standards for spectroscopic data interpretation .
- Table 1 : Key Characterization Parameters for this compound
| Technique | Parameters | Acceptable Threshold |
|---|---|---|
| HPLC | Purity (%) | ≥98% |
| NMR | δ (ppm) | ±0.05 ppm accuracy |
Q. How should I conduct a literature review to identify gaps in this compound research?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with Boolean queries (e.g., "this compound AND (kinase inhibition OR pharmacokinetics)").
- Step 2 : Screen abstracts for mechanistic studies, excluding industrial patents.
- Step 3 : Map findings to highlight understudied areas (e.g., metabolic stability, in vivo toxicity) using tools like VOSviewer .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, IC50 calculation methods). For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
- Meta-Analysis : Pool data from ≥5 independent studies, applying statistical models (e.g., random-effects) to account for heterogeneity. Report confidence intervals and publication bias risks .
Q. What strategies optimize this compound’s selectivity against off-target receptors?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to non-target proteins.
- Structural Tuning : Introduce steric hindrance groups (e.g., tert-butyl) at positions linked to off-target interactions. Validate via radioligand displacement assays .
Q. How do I design a robust protocol for assessing this compound’s metabolic stability in human hepatocytes?
- Methodological Answer :
- In Vitro Setup : Use cryopreserved hepatocytes (≥80% viability) incubated with 10 µM this compound. Quantify parent compound depletion via LC-MS/MS over 120 minutes.
- Kinetic Analysis : Calculate half-life (t½) using non-compartmental models. Normalize results to positive controls (e.g., verapamil) .
Methodological and Ethical Considerations
Q. What are best practices for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Pre-registration : Upload protocols to platforms like Open Science Framework.
- Data Transparency : Share raw spectra, chromatograms, and statistical code as supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
